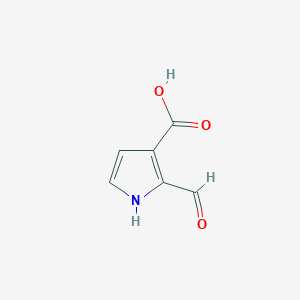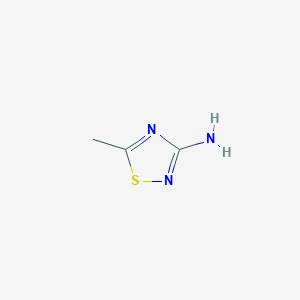
2-Chloro-3-methylbenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-methylbenzotrifluoride (2-CMBT) is an organic compound with a wide range of uses in both scientific research and industrial applications. It is a colorless liquid with a sweet, chloroform-like odor. 2-CMBT is a halogenated hydrocarbon, and is used as an intermediate in the production of other compounds, such as agrochemicals and pharmaceuticals. It is also used as a solvent and in the production of surfactants. In scientific research, 2-CMBT is used as a reagent in organic synthesis and as a catalyst in various reactions.
科学的研究の応用
Synthesis of Amino Acids and Pharmaceuticals : A study by Girard et al. (1996) demonstrated the synthesis of α-amino-β-hydroxy acids, specifically related to vancomycin, starting from 3-chloro-4-hydroxybenzoic acid. This indicates the potential use of chlorinated compounds in pharmaceutical synthesis (Girard et al., 1996).
Transformation of Alcohols into Alkyl Chlorides : Mukaiyama et al. (1977) developed a method using 2-Chloro-3-ethylbenzoxazolium salt to transform alcohols into alkyl chlorides. This highlights the role of chlorinated compounds in facilitating chemical transformations (Mukaiyama et al., 1977).
Magnetic Resonance Studies of Fluorine Shifts : Schaefer et al. (1977) analyzed the magnetic resonance spectra of various benzoyl fluoride derivatives, including 2-fluoro-6-chloro compounds. This research is significant in understanding the effects of chloro-fluoro substituents on molecular properties (Schaefer et al., 1977).
Corrosion Inhibition : Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives as corrosion inhibitors, including 2-methylbenzimidazole. This suggests the potential application of chlorinated compounds in preventing corrosion (Obot & Obi-Egbedi, 2010).
Preparation of Organic Compounds : Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, indicating the importance of chlorinated compounds in organic synthesis (Daniewski et al., 2002).
Safety and Hazards
作用機序
Target of Action
It is known to be a useful fluorinated reactant .
Mode of Action
2-Chloro-3-methylbenzotrifluoride has been used to study the mechanism of free-radical halogenations of alkylaromatic hydrocarbons with trichloromethanesulfonyl chloride and bromotrichloromethane . This suggests that it may interact with its targets through halogenation, a chemical reaction that involves the addition of one or more halogens to a compound.
生化学分析
Biochemical Properties
2-Chloro-3-methylbenzotrifluoride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes. Additionally, it can disrupt normal cellular metabolism, leading to oxidative stress and potential cell damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in metabolic and detoxification pathways. The compound’s interaction with cytochrome P450 enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound’s effects are most pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with other biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-chloro-1-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLAMXMEANIPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507696 |
Source


|
| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74483-48-0 |
Source


|
| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




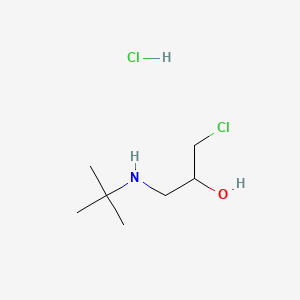
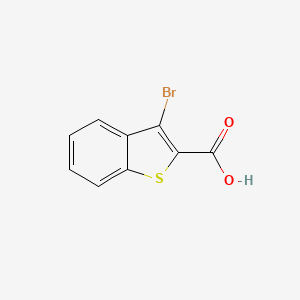
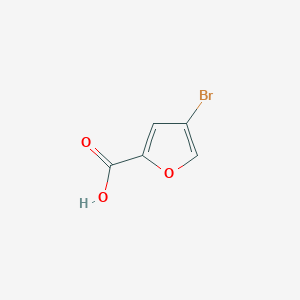

![2-Bromothieno[3,2-b]thiophene](/img/structure/B1281055.png)



